2-(4-chlorophenoxy)-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]acetamide is a useful research compound. Its molecular formula is C20H21ClN2O4 and its molecular weight is 388.85. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Application in Antibacterial Activity
Research has explored the synthesis of related compounds with potential antibacterial properties. For instance, studies on the synthesis and QSAR (Quantitative Structure-Activity Relationship) of certain derivatives have shown moderate to good antibacterial activity against gram-positive and gram-negative bacteria, such as S. aureus and E. coli. These studies emphasize the significance of substituents on the acetamide moiety, indicating that bulkier groups could increase hydrophobicity or steric bulk, potentially enhancing the antibacterial effect (Desai et al., 2008).
Synthesis Techniques and Chemical Properties
Another study focused on the synthesis process of N-phenyl-2,2-di(4-chlorophenoxy)acetamide, investigating the effects of reaction conditions on yield. Optimized conditions led to a significant yield of the target compound, showcasing the importance of specific reaction parameters in the synthesis of complex acetamides (Jian-wei, 2009).
Antimicrobial and Anti-inflammatory Properties
A notable study synthesized new indole acetamide derivatives and evaluated their anti-inflammatory activities through in silico modeling. This research underscores the compound's potential interaction with cyclooxygenase domains, hinting at its utility in anti-inflammatory drug design (Al-Ostoot et al., 2020).
Antimicrobial and Antifungal Activities
Synthesis of novel (2-oxo-3-(arylimino)indolin-1-yl)-N-aryl acetamides has shown promising antimicrobial and antifungal activities, with some derivatives displaying considerable effectiveness against pathogenic microorganisms. This highlights the potential for developing new antimicrobial agents based on acetamide derivatives (Debnath & Ganguly, 2015).
Potential Pesticide Applications
Research on derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide has provided new powder diffraction data, indicating these compounds' potential as pesticides. The detailed characterization of these derivatives lays the groundwork for future applications in pest management (Olszewska et al., 2009).
Mechanism of Action
Mode of Action
The presence of a piperidine ring and a methoxy group in its structure suggests that it might interact with its targets through hydrogen bonding and hydrophobic interactions .
Pharmacokinetics
Its pharmacokinetic profile, including its bioavailability, is currently unknown .
Result of Action
Without knowledge of its specific targets and mode of action, it is difficult to predict its potential effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. Specific information on how these factors influence the action of this compound is currently unavailable .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O4/c1-26-18-10-7-15(12-17(18)23-11-3-2-4-20(23)25)22-19(24)13-27-16-8-5-14(21)6-9-16/h5-10,12H,2-4,11,13H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFQKIYUCWRHIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)Cl)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.